Cas no 2160-55-6 (Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-)

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-, is a brominated and nitrated thiophene derivative with significant utility in synthetic organic chemistry. Its structure, featuring both electron-withdrawing (bromo and nitro) and electron-donating (thienyl) groups, makes it a versatile intermediate for constructing complex heterocyclic compounds. The presence of the acetyl (ethanone) group enhances reactivity, facilitating further functionalization via nucleophilic or electrophilic pathways. This compound is particularly valuable in pharmaceutical and agrochemical research, where its scaffold can be modified to develop bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in multi-step syntheses. Suitable for controlled reactions, it offers precise reactivity for targeted molecular transformations.
Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- structure
2160-55-6 structure
Product Name:Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-
CAS No:2160-55-6
MF:C6H4BrNO3S
MW:250.0698595047
CID:237977
PubChem ID:540647
Update Time:2025-06-07

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-
    • 1-(5-BROMO-4-NITROTHIOPHEN-2-YL)ETHANONE
    • 1-(5-Brom-4-nitro-[2]thienyl)-aethanon
    • 1-(5-bromo-4-nitro-[2]thienyl)-ethanone
    • 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
    • 1-(5-bromo-4-nitro-thiophen-2-yl)-ethanone
    • 2-Acetyl-5-bromo-4-nitrothiophene
    • 2-Brom-3-nitro-5-acetyl-thiophen
    • 2-bromo-3-nitro-5-acetyl thiophene
    • 5-Acetyl-2-brom-3-nitrothiophen
    • 2160-55-6
    • SCHEMBL11259653
    • MFCD01566452
    • 1-(5-bromo-4-nitrothiophen-2-yl)ethan-1-one
    • DTXSID30337250
    • 2-bromo-3-nitro-5-acetylthiophene
    • 1-(5-Bromo-4-nitro-2-thienyl)ethanone #
    • Inchi: 1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
    • InChI Key: MSWCULJVEJDHGN-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(C)=O)S1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 248.91000
  • Monoisotopic Mass: 248.90953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 91.1Ų

Experimental Properties

  • PSA: 91.13000
  • LogP: 3.14460

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF43899-1g
1-(5-BROMO-4-NITRO-2-THIENYL)ETHAN-1-ONE
2160-55-6
1g
$242.00 2024-04-20

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:2160-55-6)1-(5-BROMO-4-NITRO-2-THIENYL)ETHAN-1-ONE
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Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Additional information on Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- (CAS No: 2160-55-6)

Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-, also known by its CAS number 2160-55-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a derivative of ethanone, with a substituted thienyl group containing bromine and nitro functionalities. The presence of these substituents imparts distinct electronic and steric effects, making it a valuable molecule for research and development.

The structure of Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- consists of a thienyl ring (a five-membered heterocyclic ring containing sulfur) substituted with bromine at the 5-position and a nitro group at the 4-position. The ethanone group is attached to the 2-position of the thienyl ring. This arrangement creates a molecule with both electron-withdrawing groups (the nitro group) and an electron-donating group (the ethanone group), leading to interesting electronic interactions that can be exploited in various chemical reactions.

Recent studies have highlighted the potential of Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- in the field of materials science, particularly in the development of advanced materials for electronics and optoelectronics. The compound's ability to form stable coordination complexes with transition metals has been explored for applications in catalysis and sensor technology. Additionally, its unique electronic properties make it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In the pharmaceutical industry, Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- has shown potential as a lead compound for drug development. Its ability to interact with biological systems through specific receptor binding has been studied in preclinical models, demonstrating promising results in anti-inflammatory and anti-cancer assays. Researchers have also investigated its bioavailability and pharmacokinetics, which are critical factors for drug design.

The synthesis of Ethanone, 1-(5-bromo-4-nitro-2-thienyl)- involves a multi-step process that typically starts with the preparation of the thienyl ring followed by substitution reactions to introduce the bromine and nitro groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-. While it has shown moderate biodegradability under aerobic conditions, concerns about its persistence in aquatic environments have led to further research into its environmental fate and potential risks to aquatic organisms.

Looking ahead, the continued exploration of Ethanone, 1-(5-bromo-4-nitro-2-thienyl)-'s properties is expected to unlock new applications across diverse industries. Its versatility as a building block for more complex molecules positions it as an important compound in both academic research and industrial development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:2160-55-6)1-(5-BROMO-4-NITRO-2-THIENYL)ETHAN-1-ONE
sfd12782
Purity:99.9%
Quantity:200kg
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